N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that belongs to the family of heterocyclic organic compounds. This compound features a unique molecular structure that includes furan, thiophene, and phenoxyacetamide moieties. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCTVTMVQZTFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride intermediate, which is then reacted with the appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan and thiophene rings, which are known for their reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the furan and thiophene rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol derivative .
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly against enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can be compared with other similar compounds that contain furan and thiophene moieties. Some of these compounds include:
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide: This compound shares a similar structure but has a different functional group, which can lead to variations in its chemical and biological properties.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide:
The uniqueness of this compound lies in its combination of furan, thiophene, and phenoxyacetamide groups, which contribute to its diverse reactivity and wide range of applications.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound belongs to the family of heterocyclic organic compounds. The synthesis typically involves the reaction of acyl chlorides with heterocyclic amine derivatives, often using triethylamine as a base to neutralize hydrochloric acid formed during the reaction. The product is purified through recrystallization or column chromatography .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.
1. Enzyme Inhibition
The compound has shown promising activity against several enzymes, particularly:
- Urease
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
These enzymes play significant roles in various physiological processes, making their inhibition a target for therapeutic intervention in conditions like Alzheimer's disease and other neurodegenerative disorders .
2. Anticancer Activity
Research indicates that this compound exhibits anticancer properties. Its cytotoxic effects have been evaluated against multiple cancer cell lines, demonstrating significant inhibitory concentrations (IC50 values). For instance, in studies involving human glioblastoma U251 and melanoma WM793 cells, the compound displayed IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer agent .
The mechanism of action primarily involves the compound's interaction with specific molecular targets. As an enzyme inhibitor, it binds to active sites on target enzymes, leading to reduced enzymatic activity which can result in therapeutic effects such as neuroprotection or anticancer activity. The presence of furan and thiophene moieties enhances its reactivity and interaction with biological targets .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| N-(4-methylthiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide | Contains thiophene moiety | Antitumor activity | 1.61 µg/mL |
| N-(5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole | Similar furan and thiophene structure | Antibacterial activity | Varies |
| N-(5-(furan-2-carbonyl)thiophen-2-yl)methyl)-furan-3-carboxamide | Furan-rich structure | Enzyme inhibition | Not specified |
This table illustrates how variations in structure can influence biological activity and potency against various targets.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Neuroprotection : In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, indicating potential for treating neurodegenerative diseases.
- Antimicrobial Activity : The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial effects which could lead to new treatments for resistant strains .
- Antitumor Effects : In vivo studies on animal models indicated tumor size reduction when treated with this compound, supporting its role as a potential anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
